Cas no 1289018-06-9 (6-Iodo-2-methylnicotinaldehyde)
6-Iodo-2-methylnicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-2-methylnicotinaldehyde
- SCHEMBL21873031
- 1289018-06-9
- 6-Iodo-2-methyl-pyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 6-iodo-2-methyl-
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- Inchi: 1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
- InChI Key: ZCEGJYVHUZFAHG-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=O)C(C)=N1
Computed Properties
- Exact Mass: 246.94941g/mol
- Monoisotopic Mass: 246.94941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Density: 1.861±0.06 g/cm3(Predicted)
- Boiling Point: 298.3±40.0 °C(Predicted)
- pka: 0.77±0.10(Predicted)
6-Iodo-2-methylnicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691309-1g |
6-Iodo-2-methylnicotinaldehyde |
1289018-06-9 | 98% | 1g |
¥12600.00 | 2024-08-09 |
6-Iodo-2-methylnicotinaldehyde Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-Iodo-2-methylnicotinaldehyde
Recent Advances in the Application of 6-Iodo-2-methylnicotinaldehyde (CAS: 1289018-06-9) in Chemical Biology and Pharmaceutical Research
6-Iodo-2-methylnicotinaldehyde (CAS: 1289018-06-9) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique iodo and aldehyde functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The compound's reactivity and structural features make it an attractive candidate for further investigation in medicinal chemistry.
One of the most notable applications of 6-Iodo-2-methylnicotinaldehyde is its role in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling and are often implicated in cancer and other diseases. Researchers have utilized 6-Iodo-2-methylnicotinaldehyde as a key intermediate in the development of novel kinase inhibitors, leveraging its ability to form covalent bonds with target proteins. Recent studies have demonstrated the compound's efficacy in inhibiting specific kinase pathways, offering promising avenues for therapeutic intervention.
In addition to its applications in kinase inhibitor development, 6-Iodo-2-methylnicotinaldehyde has also been investigated for its potential in other areas of chemical biology. For instance, it has been used as a precursor in the synthesis of fluorescent probes for imaging applications. These probes enable researchers to visualize and track biological processes at the molecular level, providing valuable insights into cellular mechanisms. The compound's ability to undergo selective reactions with various biomolecules makes it a valuable tool in this context.
Recent advancements in synthetic methodologies have further enhanced the utility of 6-Iodo-2-methylnicotinaldehyde. For example, researchers have developed efficient catalytic systems for the selective functionalization of the compound, enabling the synthesis of complex derivatives with high yields and purity. These innovations have expanded the scope of its applications, particularly in the design of new drug candidates. The compound's compatibility with modern synthetic techniques underscores its importance in contemporary pharmaceutical research.
Despite its promising applications, challenges remain in the large-scale production and optimization of 6-Iodo-2-methylnicotinaldehyde. Issues such as stability, reactivity, and scalability need to be addressed to fully realize its potential in industrial settings. However, ongoing research efforts are focused on overcoming these hurdles, with recent studies reporting improved synthetic routes and purification methods. These developments are expected to facilitate the broader adoption of the compound in drug discovery and development.
In conclusion, 6-Iodo-2-methylnicotinaldehyde (CAS: 1289018-06-9) represents a valuable chemical entity with diverse applications in chemical biology and pharmaceutical research. Its role in the synthesis of kinase inhibitors, fluorescent probes, and other bioactive molecules highlights its versatility and potential. As research continues to uncover new uses and optimize existing methodologies, this compound is poised to make significant contributions to the field. Future studies should focus on addressing the remaining challenges and exploring novel applications to fully harness its capabilities.
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